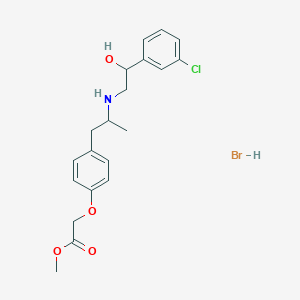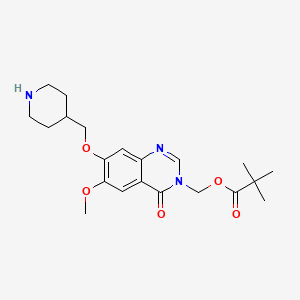
N-(5-bromopyridin-2-yl)-4-methyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyridin-2-yl)-4-methyl-1,3-thiazol-2-amine is a compound that features a brominated pyridine ring and a methyl-substituted thiazole ring connected by an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-methyl-1,3-thiazol-2-amine typically involves the coupling of 5-bromo-2-aminopyridine with 4-methylthiazole-2-carboxylic acid or its derivatives. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The amine group can engage in coupling reactions with carboxylic acids or other electrophiles to form amide bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the thiazole ring.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry:
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Mecanismo De Acción
The mechanism of action of N-(5-bromopyridin-2-yl)-4-methyl-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and thiazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-Hydroxy-5-bromopyridine: Shares the brominated pyridine ring but lacks the thiazole moiety.
5-Bromopyridine-2-carbaldehyde: Contains the brominated pyridine ring with an aldehyde group instead of the thiazole ring.
(5-Bromopyridin-2-yl)hydrazine: Features a hydrazine group attached to the brominated pyridine ring.
Uniqueness: N-(5-bromopyridin-2-yl)-4-methyl-1,3-thiazol-2-amine is unique due to the combination of the brominated pyridine and methyl-substituted thiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C9H8BrN3S |
|---|---|
Peso molecular |
270.15 g/mol |
Nombre IUPAC |
N-(5-bromopyridin-2-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H8BrN3S/c1-6-5-14-9(12-6)13-8-3-2-7(10)4-11-8/h2-5H,1H3,(H,11,12,13) |
Clave InChI |
HUXUMFOJLWFOTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)NC2=NC=C(C=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methoxyspiro[chromane-2,4'-piperidine]-4-one](/img/structure/B8640083.png)







